molecular formula C16H15ClN2O3 B603455 (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide CAS No. 160257-61-4

(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide

Cat. No.: B603455
CAS No.: 160257-61-4
M. Wt: 318.75g/mol
InChI Key: XSIQQUWAUWSTQZ-GIJQJNRQSA-N
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Description

(E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazone linkage, a phenoxy group, and a chloro-substituted aromatic ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(4-chloro-2-methylphenoxy)acetohydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chloro group on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone linkage.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with different functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenoxy and chloro groups may enhance the compound’s binding affinity to its targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-chlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide
  • (E)-2-(4-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide
  • (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-methoxybenzylidene)acetohydrazide

Uniqueness

(E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and methyl groups on the aromatic ring, along with the hydrazone linkage, differentiates it from other similar compounds and may result in unique interactions with biological targets.

This detailed article provides a comprehensive overview of (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11-8-13(17)6-7-15(11)22-10-16(21)19-18-9-12-4-2-3-5-14(12)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIQQUWAUWSTQZ-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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